N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
"N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide" is a synthetic compound featuring a 1,3,5-triazine core substituted with dimethoxy groups, a methyl-linked pyrrolidine-3-carboxamide moiety, and a 3,4-dimethylphenyl group. Its distinct pyrrolidine carboxamide group differentiates it from conventional sulfonamide-based herbicides, warranting further comparative evaluation.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11-5-6-14(7-12(11)2)24-10-13(8-16(24)25)17(26)20-9-15-21-18(27-3)23-19(22-15)28-4/h5-7,13H,8-10H2,1-4H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJRNFCRJDUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines or alcohols under controlled conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazine intermediate.
Final Coupling: The final step involves coupling the triazine-pyrrolidine intermediate with the dimethylphenyl group using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake. Its triazine ring is known for its stability and ability to form strong interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The triazine ring is a common motif in many drugs, and modifications to the pyrrolidine and dimethylphenyl groups can lead to compounds with diverse pharmacological activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or hydrophobic interactions with target molecules, while the pyrrolidine and dimethylphenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with sulfonylurea herbicides, particularly in its 4,6-dimethoxy-1,3,5-triazine substituent. However, key differences include:
- Backbone variation : Unlike sulfonylureas, which feature a sulfonamide bridge, this compound employs a pyrrolidine-3-carboxamide group. This modification may alter binding affinity to ALS or solubility profiles.
- Aromatic substituents : The 3,4-dimethylphenyl group contrasts with sulfonylurea derivatives that often incorporate sulfonamide-linked heterocycles (e.g., pyridine, imidazopyridine).
Data Table: Comparative Overview
Research Findings
- Mechanistic Implications: Sulfonylureas (e.g., cinosulfuron, azimsulfuron) inhibit ALS, disrupting branched-chain amino acid synthesis in plants . The target compound’s pyrrolidine carboxamide may confer alternative binding modes or reduced ALS affinity compared to sulfonamide bridges.
- Selectivity and Resistance: Pyrimidine-based sulfonylureas (azimsulfuron, rimsulfuron) exhibit broader weed control spectra due to enhanced solubility and translocation .
- Synthetic Flexibility : Replacing the triazine core with pyrimidine (as in sulfosulfuron) or introducing heterocycles (e.g., imidazopyridine in sulfosulfuron) modulates herbicidal activity and crop safety . The target compound’s triazine-pyrrolidine hybrid represents an underexplored scaffold in this context.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazine core with methoxy substituents and a pyrrolidine ring. Its molecular formula is , with a molecular weight of approximately 344.36 g/mol. The presence of the triazine moiety enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. It is hypothesized to exert effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Gene Expression Modulation : The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
- Receptor Binding : It may bind to cell surface receptors, triggering intracellular signaling cascades.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of proliferation in HepG2 (liver cancer) and MCF7 (breast cancer) cells at concentrations ranging from 10 to 50 µM.
- Antimicrobial Properties : The compound has been tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a dose-dependent reduction in tumor size after treatment for 21 days. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of the compound, it was administered to mice infected with S. aureus. The treated group showed a significant reduction in bacterial load in the bloodstream and organs compared to untreated controls . This suggests potential for therapeutic applications in treating bacterial infections.
Q & A
Q. How can synthetic scalability be achieved without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions and improve mixing .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
